![molecular formula C11H8FN3S B1463722 (2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine CAS No. 1283109-57-8](/img/structure/B1463722.png)
(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine
Overview
Description
Synthesis Analysis
Imidazo[2,1-b][1,3]thiazines, which are part of the structure of the compound, are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They can be synthesized through various methods, including the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” consists of an imidazo[2,1-b][1,3]thiazol ring attached to a phenyl ring via an amine group. The phenyl ring carries a fluorine atom at the 2-position.Chemical Reactions Analysis
While specific chemical reactions involving “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” are not mentioned in the literature, imidazole derivatives are known to exhibit a broad range of chemical reactivity . They can participate in various reactions due to the presence of the imidazole ring, which is a versatile synthon in the development of new drugs .Physical And Chemical Properties Analysis
The molecular weight of “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” is 233.27 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the literature.Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of bacteria, making them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
Imidazole compounds have shown anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation.
Antiviral Activity
Some imidazole and thiazole derivatives have demonstrated antiviral activity . They could be explored further for the development of antiviral therapeutics .
Antitumor and Cytotoxic Activity
Imidazole and thiazole compounds have been associated with antitumor and cytotoxic activities . They could potentially be used in cancer therapy.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity . They could be used in the management of high blood pressure.
Neuroprotective Activity
Imidazole compounds have shown neuroprotective effects . They could potentially be used in the treatment of neurodegenerative disorders.
Analgesic Activity
Thiazole derivatives have demonstrated analgesic (pain-relieving) properties . They could be used in the development of new analgesic drugs.
Anti-allergic Activity
Imidazole compounds have been associated with anti-allergic activity . They could potentially be used in the treatment of allergic reactions.
Safety and Hazards
The safety and hazards associated with “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” are not specified in the literature. As a research chemical, it is not intended for human or veterinary use.
Future Directions
The future directions for research on “(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” and related compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activities. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
2-fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDJWMZMHGYPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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